molecular formula C19H26O2P2 B14400638 [3-(Diethylphosphoryl)propyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 89807-20-5

[3-(Diethylphosphoryl)propyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14400638
CAS No.: 89807-20-5
M. Wt: 348.4 g/mol
InChI Key: PYLQBHRTUFPFQI-UHFFFAOYSA-N
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Description

3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diethylphosphoryl chloride with diphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphoryl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphoryl group under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    Diethylphosphine: Similar in structure but lacks the diphenyl groups.

    Phosphoryl chloride: Used in similar reactions but has different reactivity.

Uniqueness

3-(Diethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is unique due to its combination of phosphoryl and phosphane groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound with applications in various fields.

Properties

CAS No.

89807-20-5

Molecular Formula

C19H26O2P2

Molecular Weight

348.4 g/mol

IUPAC Name

[3-diethylphosphorylpropyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C19H26O2P2/c1-3-22(20,4-2)16-11-17-23(21,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3

InChI Key

PYLQBHRTUFPFQI-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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